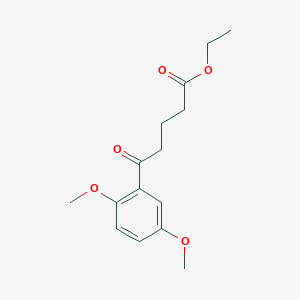

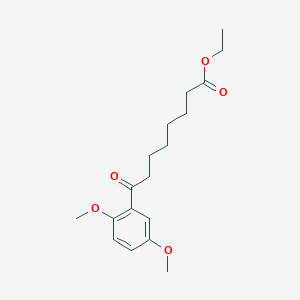

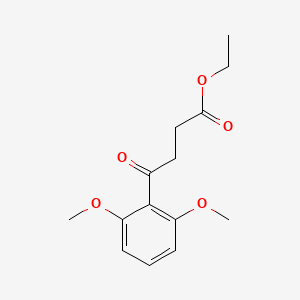

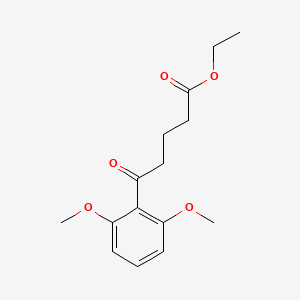

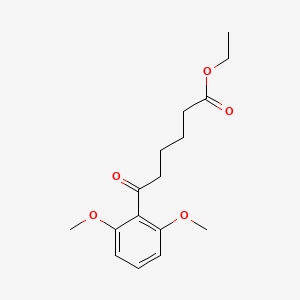

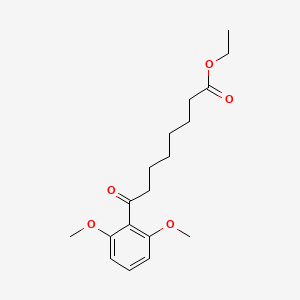

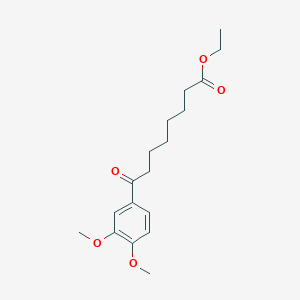

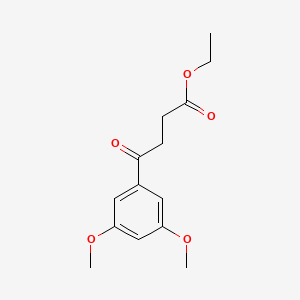

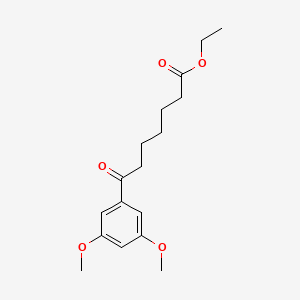

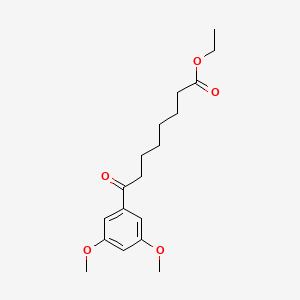

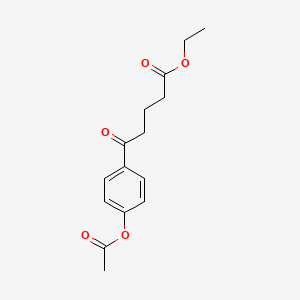

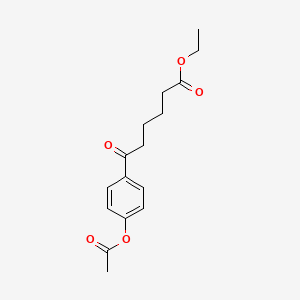

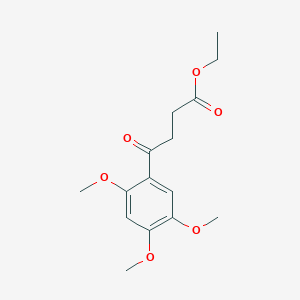

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a chemical compound with the molecular formula C15H20O6 . It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da .

Synthesis Analysis

This compound was synthesized by a one-pot method from the reaction of indane-1,3-dione with 2,4,5-trimethoxy-benzaldehyde, ethyl acetoacetate, and ammonium acetate by a multi-component reaction .Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aromatic), 3 ether(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis

The compound has been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 435.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 192.3±28.8 °C . The index of refraction is 1.496, and it has a molar refractivity of 76.6±0.3 cm3 . The compound has 6 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 0 Rule of 5 violations . Its ACD/LogP is 2.69, and its ACD/LogD (pH 5.5) is 2.24 .科学的研究の応用

Photophysical Properties and Material Sciences

This compound exhibits broad and intense absorbance and fluorescence spectra due to its donor–acceptor–π conjugated structure. It’s used in material sciences for applications such as:

- Nonlinear optics : Enhancing optical signals .

- Photonic materials : Developing materials that control the flow of light .

- Optical limiting : Protecting sensors from damage by intense light .

- Electrochemical sensing : Detecting chemical substances through their electrical properties .

- Light-emitting devices : Creating components for OLED screens .

- Solar cell materials : Improving the efficiency of photovoltaic cells .

Fluorescence Quenching and Micellization

The compound’s fluorescence quenching with different alcoholic solvents indicates intermolecular hydrogen bonding interactions. This property is useful for:

- Determining critical micelle concentration : It can act as a probe in micellar solutions to study surfactants like sodium dodecyl sulfate and cetyltrimethyl ammonium bromide .

Anticonvulsant and Sedative Agents

Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant and sedative agents. They show promise in:

- Epilepsy treatment : Some derivatives have shown significant anticonvulsant activity in models like maximal electroshock (MES) and pentylenetetrazol (PTZ) .

- Sedation : Enhancing the effects of sedative drugs like pentobarbital sodium .

Antibacterial Applications

Metal ion complexes with derivatives containing the trimethoxyphenyl functional group have shown antibacterial activities against strains like E. coli and S. aureus .

特性

IUPAC Name |

ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRIVFFCKCPAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。